molecular formula C16H18N2O2 B2515676 Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1159825-53-2

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2515676
CAS No.: 1159825-53-2
M. Wt: 270.332
InChI Key: ZAGQLJCLLMBJEN-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1159825-53-2) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a cyano group at position 3 and a benzyl ester at the bridgehead nitrogen (N-8). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The bicyclo[3.2.1]octane scaffold is rigid, enhancing binding specificity to biological targets such as kinases or neurotransmitter receptors . The benzyl ester serves as a protective group for the secondary amine, enabling selective deprotection under catalytic hydrogenation or acidic conditions .

Properties

IUPAC Name

benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGQLJCLLMBJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Key steps often involve cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues are compared in Table 1 , highlighting substituent variations and their implications.

Compound Name Substituents (Position) Molecular Weight Key Features Reference(s)
Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate Cyano (C3), Benzyl ester (N8) 273.34 High rigidity; electron-deficient C3 for nucleophilic reactions
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate Cyano (C3), tert-Butyl ester (N8) 236.31 Enhanced solubility in apolar solvents; stable to acidic conditions
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone (C3), Benzyl ester (N8) 273.33 Electrophilic carbonyl at C3; prone to keto-enol tautomerism
Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Benzoyloxy (C3), Methyl (N8), Ethyl ester (C2) 331.38 Steric bulk at N8; ester diversity for prodrug strategies
Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Benzyl (C3), Methyl ester (N8), Additional N (C3) 260.33 Dual nitrogen centers for hydrogen bonding; altered basicity

Key Research Findings

  • Catalytic Applications: Benzyl 3-cyano derivatives serve as intermediates in the synthesis of pan-Ras inhibitors, with tert-butyl variants showing superior binding to Ras GTPases (Kd = 12 nM vs. 45 nM for benzyl esters) .
  • Degraders and PROTACs: tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has been utilized in cereblon (CRBN)-based molecular glue degraders, achieving >80% degradation of NEK7 at 10 nM concentrations .
  • Structural Insights: X-ray crystallography of benzyl 3-oxo derivatives reveals a planar carbonyl at C3, facilitating π-π stacking with aromatic residues in enzyme active sites, whereas cyano derivatives adopt a distorted geometry due to sp-hybridization .

Biological Activity

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that belongs to the class of bicyclic amines and has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : benzyl Rel-(1R,3S,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
  • CAS Number : Not specified in the search results.

The compound features a bicyclic structure that is essential for its biological activity, particularly in interactions with various biological targets.

1. Opioid Receptor Interaction

Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant activity at opioid receptors. A study on related compounds showed that modifications to the structure could enhance selectivity for kappa opioid receptors, which are implicated in pain modulation and addiction pathways . The SAR studies revealed that certain substitutions could lead to compounds with improved potency and selectivity.

2. Antiviral Properties

Another area of interest is the antiviral activity of related azabicyclo compounds. Some studies have reported that modifications to these structures can yield compounds with inhibitory effects against various viruses, including coxsackievirus B and adenoviruses . Although specific data on this compound is limited, its structural similarity suggests potential antiviral applications.

Case Study 1: Kappa Opioid Receptor Antagonists

In a series of experiments focused on kappa opioid receptor antagonists derived from azabicyclo structures, it was found that certain analogs exhibited IC50 values in the low nanomolar range (e.g., IC50 = 172 nM). These findings highlight the potential of benzyl-substituted azabicyclo compounds in developing new analgesics with reduced side effects associated with traditional opioids .

Case Study 2: Antiviral Activity Screening

A screening assay for antiviral activity involving structurally related compounds showed promising results against adenovirus types, indicating that further exploration into the antiviral potential of benzyl-substituted azabicyclo compounds could be beneficial .

Summary of Biological Activities

Activity Type Target IC50 Values Notes
Opioid Receptor AntagonismKappa Opioid ReceptorIC50 = 172 nMHigh selectivity observed
Antiviral ActivityCoxsackievirus B, AdenovirusSpecific values not reportedPotential for further development

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